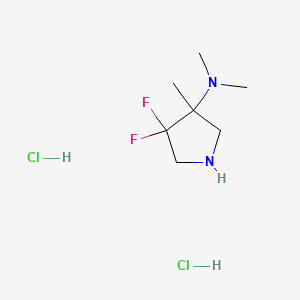
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is a synthetic organic compound characterized by the presence of difluoromethyl and trimethylpyrrolidine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride typically involves the introduction of difluoromethyl groups into a pyrrolidine ring. This can be achieved through various difluoromethylation techniques, including the use of difluoromethylating agents such as ClCF₂H. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylpyrrolidine oxides, while substitution reactions can produce various halogenated derivatives.
科学研究应用
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel difluoromethylated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl groups can influence the compound’s reactivity and binding affinity, potentially affecting enzyme activity and receptor interactions. Detailed studies on the molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Similar Compounds
4,4-difluoro-N,N,3-trimethylpyrrolidine: Lacks the amine and dihydrochloride groups but shares the core structure.
N,N,3-trimethylpyrrolidin-3-amine: Does not contain the difluoromethyl groups.
4,4-difluoropyrrolidine: Contains difluoromethyl groups but lacks the trimethyl and amine functionalities.
Uniqueness
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine dihydrochloride is unique due to the combination of difluoromethyl and trimethylpyrrolidine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.
属性
分子式 |
C7H16Cl2F2N2 |
|---|---|
分子量 |
237.12 g/mol |
IUPAC 名称 |
4,4-difluoro-N,N,3-trimethylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6(11(2)3)4-10-5-7(6,8)9;;/h10H,4-5H2,1-3H3;2*1H |
InChI 键 |
WKCSIXLUZQEQDE-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC1(F)F)N(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl3-[(3S)-piperidin-3-yl]propanoatehydrochloride](/img/structure/B13535713.png)
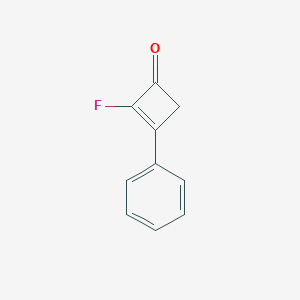
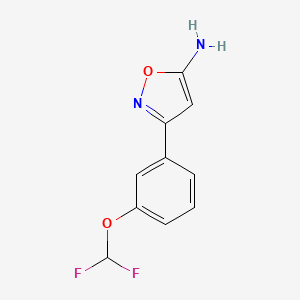
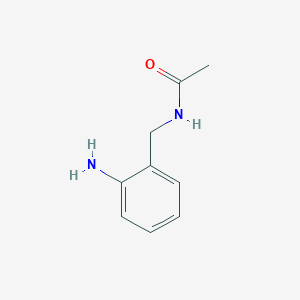

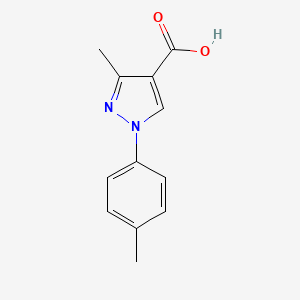



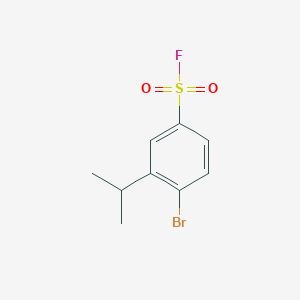
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

